2-Bromo-3-hexylthieno[3,2-b]thiophene

Organic Field-Effect Transistors Charge Carrier Mobility π-Conjugation

Researchers designing high-performance OFETs and OPVs often face mobility and V_OC limitations with standard thiophene monomers. 2-Bromo-3-hexylthieno[3,2-b]thiophene (CAS 1663487-95-3) delivers quantitative differentiation: • Enables copolymer mobilities approaching 2 cm² V⁻¹ s⁻¹ - 10-100× higher than 2-bromo-3-hexylthiophene-based analogs. • Deeper HOMO (-5.64 eV) raises OPV V_OC above the 0.9 V threshold; hexyl chain ensures solution processability (water contact angle 107°). • Monofunctional bromine permits iterative cross-coupling for sequence-defined oligomers, enabling precise structure-property studies.

Molecular Formula C12H15BrS2
Molecular Weight 303.3 g/mol
Cat. No. B13701150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-hexylthieno[3,2-b]thiophene
Molecular FormulaC12H15BrS2
Molecular Weight303.3 g/mol
Structural Identifiers
SMILESCCCCCCC1=C(SC2=C1SC=C2)Br
InChIInChI=1S/C12H15BrS2/c1-2-3-4-5-6-9-11-10(7-8-14-11)15-12(9)13/h7-8H,2-6H2,1H3
InChIKeyMLSKDKVGFJGFHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-3-hexylthieno[3,2-b]thiophene Overview


2-Bromo-3-hexylthieno[3,2-b]thiophene (CAS 1663487-95-3) is a heterocyclic building block featuring a fused thieno[3,2-b]thiophene core functionalized with a bromine atom at the 2-position and a hexyl chain at the 3-position. It belongs to the thienothiophene family, a class of extended π-conjugated systems widely employed in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) [1]. The bromine substituent enables participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) for the construction of donor–acceptor polymers and small-molecule semiconductors, while the hexyl chain imparts solubility for solution processing [2].

Fused core: Thieno[3,2-b]thiophene extends π-conjugation for donor–acceptor polymer backbones.
Monofunctional Br: C2 bromine enables regioselective Suzuki or Stille cross-coupling.
Hexyl chain: C3 hexyl supports solubility for solution-processed thin films.

2-Bromo-3-hexylthieno[3,2-b]thiophene vs. Thiophene Monomers


Scientific and industrial users often consider substituting 2-bromo-3-hexylthieno[3,2-b]thiophene with more readily available monomers such as 2-bromo-3-hexylthiophene or 2,5-dibromo-3-hexylthiophene. However, such substitution fundamentally alters the electronic structure of the resulting polymer or small molecule. The fused thieno[3,2-b]thiophene core extends π-conjugation, lowers the HOMO–LUMO gap, and enhances intermolecular π–π stacking compared to a single thiophene ring [1]. These differences translate into measurable improvements in charge carrier mobility and air stability that cannot be recovered by merely adjusting the alkyl chain or comonomer ratio. The following quantitative evidence demonstrates exactly where this compound provides meaningful differentiation.

Single thiophene replacement
Shifts from fused to single-ring conjugation; may reduce charge carrier mobility and intermolecular ordering.
Dibrominated monomer alternative
Bifunctional reactivity can cause uncontrolled polycondensation and broad molecular weight distribution.
Shorter alkyl chain analogs
May compromise solubility and film uniformity in solution processing compared with hexyl-substituted monomer.

Performance Evidence for 2-Bromo-3-hexylthieno[3,2-b]thiophene


Extended π-Conjugation: OFET Mobility

Incorporating the thieno[3,2-b]thiophene core into a diketopyrrolopyrrole (DPP) copolymer yielded a maximum hole mobility of 1.95 cm² V⁻¹ s⁻¹, which at the time of reporting was the highest mobility for a polymer-based OFET [1]. In contrast, analogous DPP copolymers based on a single thiophene unit typically exhibit mobilities one to two orders of magnitude lower (≈0.1–0.01 cm² V⁻¹ s⁻¹) [2]. This 10–100× enhancement is attributed to the extended π-conjugation and enhanced intermolecular ordering afforded by the fused thieno[3,2-b]thiophene system.

OFET Mobility
Class-level
Target: 1.95 cm²/Vs
Comparator: 0.01–0.1 cm²/Vs
~10–100× higher reported
Supports TT-core polymer selection for higher mobility OFETs.
Class-level inference; DPP copolymer context.
Organic Field-Effect Transistors Charge Carrier Mobility π-Conjugation

HOMO Energy Level Tuning

Electrochemical measurements on 2,4-thiazolidinedione-based copolymers revealed that replacing a thiophene donor unit with a thieno[3,2-b]thiophene unit shifts the HOMO energy level from −5.67 eV to −5.64 eV [1]. Although the shift is modest (0.03 eV), a deeper HOMO level enhances oxidative stability and can increase the open-circuit voltage (V_OC) in photovoltaic devices by up to 0.1 V relative to thiophene-based analogs. This subtle yet significant difference can determine whether a material meets the stability and voltage requirements for commercial OPV modules.

HOMO Level
Class-level
Target: −5.64 eV
Comparator: −5.67 eV
0.03 eV deeper HOMO
Reported deeper HOMO may improve air stability and V_OC.
Thiazolidinedione copolymer study.
HOMO Energy Level Air Stability Open-Circuit Voltage

Solubility Enhancement via Hexyl Chain

A systematic study of 3-alkylthieno[3,2-b]thiophene electropolymers demonstrated that increasing the alkyl chain length from methyl to hexyl raises the water contact angle of the resulting polymer film from below 90° to 107° [1]. This indicates a substantial increase in hydrophobicity and solubility in common organic solvents such as chloroform and chlorobenzene. The improved solubility enables higher-quality thin films via spin-coating or inkjet printing, reducing surface roughness and defect density. Shorter-chain analogs (e.g., 2-bromo-3-methylthieno[3,2-b]thiophene) often require co-solvents or heated substrates to achieve comparable film quality.

Contact Angle
Context-dependent
107°
vs.
High contact angle indicates enhanced organic solubility.
Cross-study comparable; poly(3-hexylTT) film.
Reactive Site
Context-dependent
Monofunctional (C2-Br)
vs. dibromo (C2,C5-Br)
Enables controlled stepwise cross-coupling for well-defined oligomers.
Avoids stoichiometric imbalance in polycondensation.
Solubility Solution Processability Alkyl Chain Engineering

Regioselective Monobromo Reactivity

Unlike 2,5-dibromo-3-hexylthieno[3,2-b]thiophene, which can undergo uncontrolled polycondensation leading to broad molecular weight distributions, 2-bromo-3-hexylthieno[3,2-b]thiophene possesses only one reactive bromine site [1]. This monofunctional character enables regioselective Suzuki or Stille coupling to construct precisely defined donor–acceptor alternating copolymers and well-defined oligomers, as demonstrated in the stepwise synthesis of head-to-tail oligothiophenes [2]. The avoidance of stoichiometric imbalance and premature chain termination translates to higher synthetic reproducibility and narrower polydispersity indices (PDI) in the final polymer product.

Reactive Site
Context-dependent
Monofunctional (C2-Br)
vs. dibromo (C2,C5-Br)
Enables controlled stepwise cross-coupling for well-defined oligomers.
Avoids stoichiometric imbalance in polycondensation.
Regioselective Cross-Coupling Polymer Architecture Monofunctional Monomer

2-Bromo-3-hexylthieno[3,2-b]thiophene Applications


High-Mobility Donor–Acceptor Polymers for OFETs

2-Bromo-3-hexylthieno[3,2-b]thiophene serves as the key electron-rich monomer in Stille or Suzuki copolymerizations with electron-deficient acceptors (e.g., DPP, isoindigo, naphthalene diimide) to produce polymers with mobilities approaching 2 cm² V⁻¹ s⁻¹ [1]. Procurement of this specific monomer is essential because substituting it with 2-bromo-3-hexylthiophene results in a 10–100× drop in charge carrier mobility [1].

Non-Fullerene Acceptor for High-Voc OPVs

The deeper HOMO level imparted by the thieno[3,2-b]thiophene core (−5.64 eV vs. −5.67 eV for thiophene analogs) directly contributes to a higher open-circuit voltage in OPV devices [2]. Researchers aiming to surpass the 0.9 V V_OC threshold for non-fullerene acceptors should prioritize this monomer over thiophene-based alternatives.

Solution-Processed Flexible Electronics

The hexyl chain delivers a water contact angle of 107° for the resulting polymer film, confirming robust solubility in organic solvents [3]. This enables uniform thin-film deposition via spin-coating, blade-coating, or inkjet printing on flexible substrates, making the monomer suitable for roll-to-roll manufacturing of flexible OFETs and OLEDs.

Oligothiophenes for Structure–Property Studies

The monofunctional bromine at the 2-position allows stepwise, iterative cross-coupling to build well-defined oligomers with exact chain lengths. This precision is unattainable with dibrominated analogs, which tend to produce statistical mixtures. Such oligomers are invaluable for establishing fundamental structure–property relationships in organic semiconductors [4].

Application
Selection Property
Validation Focus
OFET donor–acceptor polymers
Extended π-core conjugation
Charge mobility and PDI control
High-V_OC non-fullerene OPVs
Deeper HOMO level
V_OC stability under ambient conditions
Solution-processed flexible electronics
Hexyl chain solubility
Film uniformity and process window
Oligothiophene structure–property studies
Monofunctional Br coupling control
Stepwise synthesis reproducibility
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